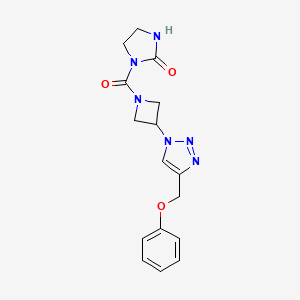
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one represents a novel class of biologically active molecules with potential applications in medicine. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N6O3, with a molecular weight of approximately 362.41 g/mol. The structure features a triazole ring, an azetidine moiety, and imidazolidinone, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against a range of bacterial strains, including resistant strains such as Staphylococcus aureus . The mechanism often involves the inhibition of cell wall synthesis through interactions with penicillin-binding proteins (PBPs), leading to bacterial lysis .
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole-containing compounds. For example, azetidinone derivatives similar to our compound have demonstrated moderate inhibitory activity against human coronaviruses and influenza viruses . The compound's structure may facilitate binding to viral proteins, disrupting their replication processes.
Anticancer Activity
The anticancer properties of triazole derivatives are well-documented. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For instance, azetidinone derivatives were evaluated for their cytostatic activity against several cancer types, yielding IC50 values ranging from 14.5 to 97.9 µM . The potential mechanisms include apoptosis induction and cell cycle arrest.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial activity of phenoxymethyltriazole derivatives against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. The results indicated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial properties .
- Antiviral Screening : In vitro assays demonstrated that derivatives similar to our compound inhibited the replication of both RNA and DNA viruses effectively, with some compounds exhibiting EC50 values lower than standard antiviral drugs .
- Cytotoxicity Assessment : A comprehensive study evaluated the cytotoxic effects of various azetidinone derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results showed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in treated cells .
Propriétés
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c23-15-17-6-7-21(15)16(24)20-9-13(10-20)22-8-12(18-19-22)11-25-14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMWZJMXGHXIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













